4-Ethoxy-3,5-difluoro-2-methylphenol
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Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-3,5-difluoro-2-methylphenol can be achieved through several synthetic routes. One common method involves the ethoxylation of 3,5-difluoro-2-methylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Ethoxy-3,5-difluoro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Esterification: The phenolic hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions include quinones, hydroquinones, substituted phenols, and esters.
Scientific Research Applications
4-Ethoxy-3,5-difluoro-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique substituents make it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluoro-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoro substituents can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. These interactions can modulate signaling pathways and metabolic processes, leading to specific biological effects .
Comparison with Similar Compounds
4-Ethoxy-3,5-difluoro-2-methylphenol can be compared with other similar compounds, such as:
4-Ethoxy-2-methylphenol: Lacks the difluoro substituents, resulting in different chemical and biological properties.
3,5-Difluoro-2-methylphenol: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Methoxy-3,5-difluoro-2-methylphenol: Has a methoxy group instead of an ethoxy group, which can influence its chemical behavior and interactions.
The presence of both ethoxy and difluoro substituents in this compound makes it unique, providing a balance of hydrophilic and lipophilic properties that can be advantageous in various applications.
Properties
IUPAC Name |
4-ethoxy-3,5-difluoro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-3-13-9-6(10)4-7(12)5(2)8(9)11/h4,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPHUZLBTZDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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